molecular formula C22H16FN3O2S B2756930 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234918-67-2

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2756930
CAS No.: 1234918-67-2
M. Wt: 405.45
InChI Key: ZHMVEGOOCUDESQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

  • Benzylsulfanyl group at position 2: This thioether moiety enhances lipophilicity and may influence binding interactions in biological systems.
  • 3-Nitrophenyl group at position 5: The nitro group at the meta position contributes strong electron-withdrawing character, impacting reactivity and intermolecular interactions.

Structural characterization typically employs $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS ().

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMVEGOOCUDESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the benzylsulfanyl group: This step may involve the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the fluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinated and nitrated aromatic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or iron powder with hydrochloric acid, can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity : Imidazole derivatives, including 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole, have been studied for their antifungal properties. Compounds with similar structures have shown effectiveness against various fungal infections, making them potential candidates for developing new antifungal agents. For instance, related compounds have been reported to exhibit superior potency compared to existing antifungals like bifonazole .

Antiviral Properties : The imidazole ring is known for its ability to inhibit viral enzymes. Studies involving related imidazoles have demonstrated their potential as inhibitors of dengue virus proteases, suggesting that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole could also exhibit similar antiviral activities .

Cancer Research : The compound's structural analogs have been investigated for their role in cancer treatment. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation. Research into imidazole derivatives has indicated promising results as anti-cancer agents, particularly in targeting estrogen-dependent cancers .

Material Science Applications

Organic Electronics : Imidazole derivatives are being explored for their applications in organic electronics due to their electronic properties. The incorporation of a fluorophenyl group enhances the electron-withdrawing ability, potentially improving charge transport properties in organic semiconductors.

Sensors : The unique chemical structure of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may allow for its use in chemical sensors. Imidazoles can interact with various analytes, making them suitable candidates for developing selective sensors for detecting environmental pollutants or biomolecules.

Agrochemical Applications

Pesticide Development : Compounds with imidazole structures have been utilized in the development of pesticides due to their biological activity against pests and pathogens. The specific functional groups present in 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may enhance its efficacy as an agrochemical agent.

Antifungal Efficacy

A study comparing the antifungal activity of various imidazole derivatives highlighted that compounds similar to 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole exhibited significant activity against resistant strains of fungi. The results indicated that modifications on the imidazole ring could lead to enhanced potency and selectivity against fungal pathogens.

Antiviral Activity Against Dengue Virus

In vitro studies on related imidazoles demonstrated effective inhibition of dengue virus NS2B-NS3 protease. This suggests that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole could be a promising candidate for further antiviral development, especially against emerging viral infections.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzylsulfanyl, fluorophenyl, and nitrophenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituents (Positions) Key Features Biological Activity/Application Reference
Target Compound 1-(4-Fluorophenyl), 2-(Benzylsulfanyl), 5-(3-Nitrophenyl) High lipophilicity due to benzylsulfanyl; nitro group enhances electron deficiency Not explicitly reported in evidence -
PD169316 1-(4-Fluorophenyl), 2-(4-Nitrophenyl), 5-(4-Pyridyl) Potent p38 MAPK inhibitor; nitro group at para position Anti-inflammatory, kinase inhibition
SB202190 1-(4-Fluorophenyl), 2-(4-Hydroxyphenyl), 5-(4-Pyridyl) Hydroxyl group improves solubility; reduced electron withdrawal compared to nitro Kinase inhibition
2-(Benzylsulfanyl)-5-Phenyl-1H-Imidazole 2-(Benzylsulfanyl), 5-Phenyl Simpler structure lacking fluorophenyl/nitrophenyl groups Intermediate in drug synthesis
Compound 39 () 1-(4-Chlorophenyl), 5-(4-Fluorophenyl) Chlorine vs. nitro substituent; moderate electron withdrawal Synthetic intermediate

Key Observations:

Substituent Position and Electronic Effects: The 3-nitrophenyl group in the target compound introduces meta-directed electronic effects, contrasting with para-substituted nitro groups in PD169314. This positional difference may alter binding affinities in biological targets (e.g., enzymes or receptors).

Biological Activity :

  • While PD169316 and SB202190 are well-characterized kinase inhibitors, the target compound’s biological profile remains underexplored in the provided evidence. However, imidazole derivatives with nitro and fluorophenyl groups often exhibit antitumor or antimicrobial activities ().

Synthetic Complexity :

  • The target compound requires multi-step synthesis (similar to ), whereas simpler analogues like 2-(benzylsulfanyl)-5-phenyl-1H-imidazole () are synthesized in fewer steps.

Crystallographic and Conformational Insights

highlights the role of fluorophenyl groups in influencing molecular planarity and crystallinity in isostructural compounds. For example:

  • The 3-nitrophenyl group in the target compound may induce steric hindrance or π-π stacking interactions, altering solid-state properties compared to non-nitrated analogues.

Biological Activity

2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound characterized by a unique imidazole core with various substituents. The imidazole ring is widely recognized for its presence in numerous biologically active molecules, contributing to the compound's potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The structural formula of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be represented as follows:

C19H16FN3O2S\text{C}_{19}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Key Functional Groups

  • Imidazole Ring : A five-membered heterocyclic structure known for its biological significance.
  • Benzylsulfanyl Group : Contributes to the compound's reactivity and potential biological interactions.
  • 4-Fluorophenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • 3-Nitrophenyl Group : Potentially involved in redox reactions and cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole may show significant biological activity due to its structural features.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens.

Anticancer Potential

The compound's structure suggests potential activity as a farnesyltransferase inhibitor (FTI), a class of compounds that has emerged as promising anti-cancer agents. Research on similar imidazole derivatives has shown potent enzymatic and cellular activities against cancer cell lines, indicating a need for further investigation into this compound's anticancer mechanisms .

Study 1: Synthesis and Biological Evaluation

A study conducted on related imidazole derivatives demonstrated their ability to inhibit farnesyltransferase activity in vitro. The most promising analogs exhibited significant cytotoxic effects against cancer cell lines, suggesting that 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole could possess similar properties .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(benzylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole to various biological targets. These studies indicated favorable interactions with key receptors involved in cancer progression and microbial resistance, warranting further exploration of its therapeutic potential .

Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential efficacy against bacterial strains
AnticancerInhibition of farnesyltransferase activity
GABA-A ModulationPossible modulation effects on GABA-A receptors
Metabolic StabilityHigher stability compared to related compounds

Q & A

Q. How can researchers design SAR studies to systematically evaluate substituent effects?

  • Methodological Answer : Employ a factorial design approach, varying substituents at each position independently. For example, synthesize derivatives with halogens (Cl, Br), electron-donating groups (OCH3_3), or heterocycles (pyridyl) at the 5-position. Use principal component analysis (PCA) to correlate structural features with bioactivity .

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